Sinapic acid O-glucoside
Description
Overview and Structural Context within Hydroxycinnamic Acid Derivatives
Sinapic acid O-glucoside is a phenolic compound characterized by a C6-C3 carbon skeleton, a defining feature of phenylpropanoids. atamanchemicals.comwiley.com Structurally, it is a glycoside of sinapic acid, meaning it is formed by the attachment of a glucose molecule to sinapic acid. nih.gov Specifically, it is 4-O-beta-D-glucosyl-trans-sinapic acid, where the glucose moiety is linked to the phenolic hydroxyl group of trans-sinapic acid. nih.gov This linkage distinguishes it from its isomer, 1-O-sinapoyl-beta-D-glucose, where the glucose is esterified to the carboxylic acid group of sinapic acid. nih.gov
Hydroxycinnamic acids, including sinapic acid, are derived from the amino acid L-phenylalanine and are rarely found in their free forms in plants. atamanchemicals.comwiley.comencyclopedia.pub They are typically present as esters or glycosides. atamanchemicals.com The addition of a glucose molecule, as in this compound, increases the water solubility of the compound and is a key step in its transport and storage within the plant cell.
Below is a table detailing the chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | (2E)-3-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid jst.go.jp |
| Molecular Formula | C17H22O10 nih.gov |
| Molecular Weight | 386.3 g/mol nih.gov |
| CAS Number | 117405-52-4 nih.gov |
| ChEBI ID | CHEBI:18428 nih.gov |
| PubChem CID | 5280550 nih.gov |
Significance as a Plant Metabolite and Phenylpropanoid Pathway Component
This compound is a crucial intermediate in the phenylpropanoid pathway, a major metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites. wiley.comgoogle.com This pathway begins with the deamination of phenylalanine to produce cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to form various hydroxycinnamic acids, including sinapic acid. nih.gov
The formation of sinapic acid esters, for which this compound can be a precursor, is a significant metabolic process in many plants, particularly in the Brassicaceae family. nih.govnih.govnih.gov For instance, in Arabidopsis thaliana, sinapoylglucose is the activated intermediate for the synthesis of sinapoylmalate and sinapoylcholine, which are the dominant sinapate esters in leaves and seeds, respectively. nih.gov The enzyme responsible for the synthesis of sinapoylglucose is sinapate:UDP-glucose glucosyltransferase (SGT). nih.gov
These sinapate esters play diverse roles in plant physiology, including acting as UV protectants and being involved in responses to various environmental stresses. science.govfrontiersin.org The accumulation of sinapic acid and its derivatives is a known response of plants to suboptimal growth conditions. frontiersin.org Furthermore, research has shown that sinapic acid and its esters can influence plant growth and development, including seed germination. google.comscience.gov For example, exogenous application of sinapic acid has been found to promote seed germination in Arabidopsis thaliana and affect the homeostasis of the plant hormone abscisic acid (ABA). science.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O10 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |
InChI Key |
KKLWTTVTWMTNBP-KYXYLJOWSA-N |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Sinapic Acid O Glucoside
Distribution in Plant Families, with Emphasis on Brassicaceae Species
Derivatives of sinapic acid are considered characteristic compounds of the Brassicaceae (or Cruciferae) family, often referred to as the mustard or cabbage family. uobasrah.edu.iqresearchgate.netnih.gov Sinapic acid O-glucoside, specifically, has been identified in a wide array of species within this family. nih.govcore.ac.uk Research has confirmed its presence in numerous economically important and common Brassica vegetables, including rapeseed (Brassica napus), broccoli (Brassica oleracea var. italica), cauliflower (Brassica oleracea var. botrytis), kale (Brassica oleracea var. sabellica), white cabbage (Brassica oleracea var. capitata), and turnip (Brassica rapa subsp. rapa). core.ac.ukresearchgate.net
Further studies have identified sinapoyl glucosides in other Brassicaceae members such as garden cress (Lepidium sativum), Chinese mustard (Brassica juncea), and mizuna (Brassica rapa var. nipposinica). acs.orgscispace.com While its prevalence is a hallmark of the Brassicaceae family, the compound has also been reported in other, unrelated organisms. For instance, public chemical databases have documented the presence of 4'-O-Glucopyranosylsinapic acid in species like the potato (Solanum tuberosum). nih.gov
Table 1: Identification of this compound in Various Plant Species
| Plant Family | Species Name | Common Name | Compound Identified | Reference |
|---|---|---|---|---|
| Brassicaceae | Brassica napus | Rapeseed/Canola | Sinapoyl glucose | core.ac.ukresearchgate.net |
| Brassicaceae | Brassica oleracea | Cauliflower, Broccoli, Kale, Cabbage | Sinapoyl D-glucoside | researchgate.netcore.ac.uk |
| Brassicaceae | Brassica juncea | Chinese Mustard | Sinapic acid derivatives | researchgate.net |
| Brassicaceae | Brassica rapa | Turnip, Mizuna | Sinapic acid-glucose | core.ac.ukscispace.com |
| Brassicaceae | Lepidium sativum | Garden Cress | Sinapoyl glucosides | acs.org |
| Solanaceae | Solanum tuberosum | Potato | 4'-O-Glucopyranosylsinapic acid | nih.gov |
Presence in Edible Plants and Agro-Industrial By-products
This compound is found in the edible portions of many plants, particularly the widely consumed vegetables of the Brassica genus. nih.gov For example, it is a notable component of the phenolic profile of cauliflower, where its concentration in dried samples has been quantified in the range of 108.6 to 344.1 micrograms per gram (µg/g). researchgate.net Its presence has also been confirmed in the leaves, stems, and flower buds of various other edible Brassicas. nih.gov
Beyond its occurrence in fresh vegetables, this compound is significantly present in certain agro-industrial by-products. nih.govfrontiersin.org A primary example is rapeseed meal (also known as canola meal), the protein-rich solid residue that remains after the extraction of oil from rapeseed. core.ac.ukresearchgate.net This by-product contains a substantial amount of phenolic compounds, with sinapoyl glucose being one of the key derivatives identified through advanced analytical techniques like UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). researchgate.net The recovery of such bioactive compounds from agricultural waste streams is an area of growing research interest.
Table 2: Occurrence of this compound in Edible Sources and By-products
| Source Type | Specific Source | Compound/Derivative Identified | Observed Concentration | Reference |
|---|---|---|---|---|
| Edible Plant | Cauliflower (dried) | Sinapoyl D-glucoside | 108.6–344.1 µg/g | researchgate.net |
| Edible Plant | Mizuna | Sinapic acid-glucose | Not specified | scispace.com |
| Edible Plant | Broccoli, Kale, Cabbage | Sinapoyl glucose | Not specified | core.ac.uk |
| Agro-Industrial By-product | Rapeseed (Canola) Meal | Sinapoyl-glucoside (SG) | Qualitatively identified | researchgate.net |
Specific Identification in Model Plants (e.g., Arabidopsis thaliana) and Crop Species
The role of this compound has been extensively studied in the model plant Arabidopsis thaliana, a small flowering plant related to cabbage and mustard. nih.govnih.govoup.com In Arabidopsis, sinapoyl glucose (often abbreviated as SG) is not an end-product but rather a crucial metabolic intermediate in the phenylpropanoid pathway. oup.com It is synthesized from sinapic acid and UDP-glucose by the enzyme sinapate 1-glucosyltransferase. wikipedia.org
Once formed, sinapoyl glucose serves as the primary sinapoyl donor for the synthesis of other major sinapate esters. nih.govoup.com For instance, the enzyme sinapoylglucose:malate (B86768) sinapoyltransferase uses sinapoyl glucose and malate to produce sinapoylmalate, a compound that accumulates in the leaves and is involved in protecting the plant against UV radiation. nih.govoup.com Similarly, sinapoyl glucose is a precursor to sinapoylcholine, an ester found in the seeds. nih.gov
The critical role of sinapoyl glucose in this pathway has been confirmed through genetic studies. nih.govresearchgate.net Researchers have identified Arabidopsis mutants, such as sng1 (sinapoylglucose accumulator 1) and brt1 (bright trichomes 1), which are deficient in the enzymes that convert sinapoyl glucose to other esters. nih.govnih.govresearchgate.net As a result, these mutant plants accumulate sinapoyl glucose to levels much higher than those found in wild-type plants, providing clear evidence of its position as a key metabolic branch point. nih.gov
Table 3: Role of Sinapoyl Glucose in the Model Plant Arabidopsis thaliana
| Metabolic Aspect | Description | Reference |
|---|---|---|
| Metabolic Role | Key intermediate and sinapoyl group donor. | nih.govoup.com |
| Precursor to | Sinapoylmalate, Sinapoylcholine, 1,2-Di-O-sinapoyl-β-glucose. | nih.govoup.com |
| Synthesizing Enzyme | Sinapate 1-glucosyltransferase. | wikipedia.org |
| Utilizing Enzyme | Sinapoylglucose:malate sinapoyltransferase. | nih.gov |
| Genetic Evidence | Mutants (e.g., sng1, brt1) accumulate sinapoyl glucose due to defects in subsequent conversion steps. | nih.govnih.govresearchgate.net |
Biosynthesis and Intracellular Metabolism of Sinapic Acid O Glucoside
Precursor Formation within the Phenylpropanoid Pathway
The journey to sinapic acid O-glucoside begins with the amino acid phenylalanine, a product of the shikimate pathway. nih.govtaylorandfrancis.com The phenylpropanoid pathway then channels phenylalanine through a series of enzymatic reactions to produce a variety of phenolic compounds, including sinapic acid. ontosight.aiwikipedia.org
The key steps leading to the formation of sinapic acid are as follows:
Deamination of Phenylalanine: The pathway initiates with the non-oxidative deamination of phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . This step yields trans-cinnamic acid. nih.govtaylorandfrancis.com
Hydroxylation to p-Coumaric Acid: Next, cinnamate 4-hydroxylase (C4H) , a P450-dependent monooxygenase, introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid, producing p-coumaric acid. wikipedia.orgnih.gov
Activation to p-Coumaroyl-CoA: The p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form its thioester, p-coumaroyl-CoA. nih.gov This activated intermediate is a crucial branch point in phenylpropanoid metabolism. researchgate.net
Hydroxylation to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) to yield caffeoyl-CoA.
Methylation to Feruloyl-CoA: The 3-hydroxyl group of caffeoyl-CoA is then methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.
Hydroxylation to 5-hydroxyferulic acid: Ferulate 5-hydroxylase (F5H) introduces a second hydroxyl group at the 5-position of ferulic acid. ontosight.ai
Methylation to Sinapic Acid: Finally, the newly added 5-hydroxyl group is methylated by caffeic acid O-methyltransferase (COMT) , leading to the formation of sinapic acid. ontosight.ai
This sequence of hydroxylation and methylation reactions transforms the initial phenyl ring of phenylalanine into the characteristic 3,5-dimethoxy-4-hydroxy substituted ring of sinapic acid.
Enzymatic Glucosylation of Sinapic Acid to O-Glucoside
Once sinapic acid is synthesized, it undergoes glucosylation to form 1-O-sinapoyl-β-glucose. This reaction is catalyzed by a specific class of enzymes known as UDP-glucose:sinapic acid glucosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer a glucose moiety from the activated sugar donor, UDP-glucose, to the carboxyl group of sinapic acid, forming a high-energy ester bond. nih.govplos.org
Several UGTs capable of glucosylating sinapic acid have been identified and characterized in different plant species.
Arabidopsis thaliana UGT84A2: In the model plant Arabidopsis thaliana, UGT84A2 is a key enzyme involved in sinapic acid glucosylation. researchgate.net While detailed biochemical characterization is ongoing, studies have shown its crucial role in auxin metabolism. Specifically, UGT84A2 can catalyze the glycosylation of indole-3-butyric acid (IBA), an auxin hormone, but not indole-3-acetic acid (IAA). nih.gov This activity suggests a role in regulating plant development through hormone homeostasis.
Daucus carota USAGT (DcUSAGT1): A UDP-glucose:sinapic acid glucosyltransferase, designated DcUSAGT1, has been cloned and characterized from purple carrots (Daucus carota). nih.govplos.org This enzyme is pivotal for the biosynthesis of acylated anthocyanins, which contribute to the color and stability of these pigments. nih.gov The biochemical properties of DcUSAGT1 have been determined as follows:
Optimal pH: 7.0 nih.govplos.org
Optimal Temperature: 30°C nih.govplos.org
Kinetic Analysis (K_m for sinapic acid): 0.59 mM nih.govplos.org
The characterization of these enzymes highlights their specificity and importance in directing sinapic acid into various metabolic pathways.
The expression of genes encoding sinapic acid glucosyltransferases is tightly regulated by various developmental and environmental cues.
Hormonal Regulation: The expression of UGT84A2 in Arabidopsis is induced by the auxin, indole-3-butyric acid (IBA). nih.govresearchgate.net Ectopic expression of UGT84A2 leads to an increase in the level of IBA-glucoside, which in turn affects the expression of downstream genes involved in flowering, such as AUXIN RESPONSE FACTOR 6 (ARF6) and ARF8. nih.gov This demonstrates a feedback loop where the substrate of the enzyme can regulate the expression of the gene encoding it.
Developmental Regulation: The expression of UGT84A2 is also developmentally regulated, with its promoter showing activity in various stages of seedling development and in floral tissues. researchgate.net In purple carrots, the expression of DcUSAGT1 is significantly higher in the taproots of purple cultivars compared to non-purple varieties, correlating with the accumulation of acylated anthocyanins. nih.gov
Environmental Factors: Light is a known regulator of the phenylpropanoid pathway, and the expression of genes such as PAL and C4H can be induced by light. ontosight.ai This upstream regulation likely influences the flux of precursors towards sinapic acid and its subsequent glucosylation. In Arabidopsis, the expression of sinapate ester biosynthetic genes has been shown to be regulated by MYB transcription factors. ontosight.ai Furthermore, low concentrations of sinapic acid itself can induce the expression of genes related to the metabolism of abscisic acid, another plant hormone, suggesting a complex cross-talk between different metabolic pathways. google.com
Characterization of UDP-Glucose:Sinapic Acid Glucosyltransferases (e.g., UGT84A2, USAGT)
This compound as an Intermediate in Sinapoyl Ester Synthesis
1-O-sinapoyl-β-glucose is not an end product but rather a high-energy acyl donor for the synthesis of other sinapate esters. nih.govresearchgate.net This is a key metabolic node, allowing the sinapoyl moiety to be transferred to various acceptor molecules.
In the leaves of many Brassicaceae species, the primary sinapate ester is sinapoylmalate. nih.gov Its synthesis is catalyzed by the enzyme sinapoylglucose:malate (B86768) sinapoyltransferase (SMT) . ontosight.ainih.gov This enzyme transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to L-malate, releasing glucose in the process. oup.comoup.com SMT activity is crucial for the accumulation of sinapoylmalate, which plays a role in protecting the plant from UV radiation. oup.com In Arabidopsis, SMT is localized in the central vacuole of mesophyll and epidermal cells. nih.gov
Sinapine (B1681761), or sinapoylcholine, is the major sinapate ester found in the seeds of many Brassicaceae plants, including oilseed rape (Brassica napus). nih.govfrontiersin.org The final step in its biosynthesis is catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) , also known as sinapine synthase. researchgate.netontosight.ai This enzyme facilitates the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline. oup.comontosight.ai During seed germination, sinapine is hydrolyzed by sinapine esterase, releasing sinapic acid and choline, which can then be re-utilized by the seedling. semanticscholar.org
Formation of Sinapoylmalate
Interrelationship with Lignin (B12514952) Biosynthesis Pathways
The biosynthesis of this compound is closely connected to the lignin biosynthetic pathway. Lignin, a complex polymer essential for plant cell wall structure and rigidity, is synthesized from monolignols, which are derived from phenylpropanoid precursors. db-thueringen.deannualreviews.org Sinapic acid itself is a key intermediate in the synthesis of syringyl (S) lignin, one of the main types of lignin in angiosperms. annualreviews.orghelsinki.fi
The formation of this compound represents a branching point from the direct pathway leading to lignin. Instead of being exclusively channeled towards monolignol and subsequent lignin production, a portion of the sinapic acid pool is glucosylated. This glucosylation is catalyzed by UDP-glucose:sinapate glucosyltransferases (UGTs). nih.govresearchgate.net In Arabidopsis thaliana, several UGTs have been identified that can glucosylate sinapic acid. nih.govresearchgate.net For instance, the enzyme UGT72E2 has been shown to form the 4-O-glucoside of sinapic acid. researchgate.netresearchgate.net
This glucosylation step can be seen as a regulatory mechanism. By converting sinapic acid to its O-glucoside, the plant can control the flux of intermediates into the lignin pathway. nih.govresearchgate.net The formation of this compound may serve as a temporary storage form of sinapic acid, which can be later released and utilized for lignin synthesis or other metabolic processes as needed. nih.govresearchgate.net This provides the plant with metabolic flexibility to respond to developmental cues and environmental stresses. frontiersin.org
The interrelationship is further highlighted by the coordinated regulation of genes involved in both pathways. For example, studies have shown that under certain stress conditions, such as ozone exposure, there is an upregulation of genes involved in the synthesis of sinapic acid derivatives, including those leading to lignin. unc.edu
Metabolic Dynamics and Turnover of this compound
The metabolic fate of this compound within the cell is dynamic and involves several potential pathways. Once formed, it can be further metabolized into other sinapate esters. For example, in Brassicaceae, sinapoylglucose (a glucose ester of sinapic acid) serves as a precursor for the synthesis of sinapoylmalate and sinapoylcholine (sinapine). frontiersin.orgnih.govgoogle.com The conversion of sinapoylglucose to sinapoylmalate is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT). frontiersin.org
The turnover of this compound is also linked to the plant's response to various stimuli. For instance, the accumulation of sinapate esters has been observed to increase in response to UV-B radiation, suggesting a role in photoprotection. oup.com This indicates that the pool of sinapic acid glucosides is not static but is actively managed by the plant to meet changing physiological demands.
The breakdown of this compound can release free sinapic acid, which can then re-enter metabolic pathways, including the lignin biosynthesis pathway. This enzymatic cleavage would likely be carried out by specific glucosidases. The regulation of these glucosidases would, therefore, be a critical control point in the mobilization of stored sinapic acid.
The dynamic nature of this compound metabolism allows it to function as a key node in the phenylpropanoid network, influencing the production of both structural polymers like lignin and a variety of soluble secondary metabolites with diverse biological activities. frontiersin.org
Physiological Roles and Regulation of Sinapic Acid O Glucoside in Plants
Involvement in Plant Growth and Developmental Processes
Sinapic acid O-glucoside and its related compounds play crucial roles in regulating key developmental stages in plants, including seed germination, seedling establishment, and root system architecture.
Modulation of Seed Germination and Early Seedling Development
Research has demonstrated that exogenous application of sinapic acid can influence seed germination in a dose-dependent manner. In Arabidopsis thaliana, low concentrations of sinapic acid (0.1-1 mM) have been shown to promote seed germination, with a 0.5 mM concentration yielding the most significant effect. researchgate.netgoogle.com This promotion is associated with an increase in the accumulation of sinapoylcholine, a derivative of sinapic acid, in imbibed seeds. google.comnih.gov
Furthermore, studies indicate that sinapic acid and its esters interfere with the homeostasis of abscisic acid (ABA), a key hormone regulating seed dormancy and germination. nih.govscience.gov Sinapic acid can affect ABA catabolism, leading to reduced levels of active ABA and an increase in the less active ABA-glucose ester. nih.govscience.gov This modulation of ABA levels contributes to the promotion of seed germination. nih.govscience.gov Mutants deficient in the synthesis of sinapate esters, such as sinapoylglucose accumulator 2 (sng2) and bright trichomes 1 (brt1), exhibit increased sensitivity to ABA during germination. nih.govscience.gov
Beyond germination, sinapic acid also influences early seedling growth. Treatment with 0.5 mM sinapic acid has been observed to increase root length by approximately 44% and fresh seedling weight by about 20% in Arabidopsis seedlings after 8 and 20 days, respectively. researchgate.net
Influence on Root Morphogenesis
Sinapic acid has a notable impact on the development of the root system. Low concentrations (0.1-0.5 mM) have been found to promote the generation of lateral roots while inhibiting the growth of the primary root and inducing its bending. google.com This suggests a role for sinapic acid derivatives in shaping root architecture, which is critical for nutrient and water uptake.
Contribution to Plant Defense Mechanisms and Stress Responses
This compound and other sinapate esters are integral to a plant's ability to withstand both abiotic and biotic stresses. Their functions range from direct protection against harmful radiation to intricate interactions with stress-related hormones.
Response to Abiotic Stress (e.g., Ozone Exposure, Nutrient Deficiency, Low Temperature)
Plants accumulate phenolic compounds, including sinapic acid derivatives, to adapt to suboptimal environmental conditions. frontiersin.org
Ozone Exposure: Chronic exposure to ozone can stimulate the production of secondary metabolites. nih.gov In response to ozone, the transcription of a UDP-glucosyltransferase gene (UGT84A2) involved in the synthesis of 1-O-sinapoyl glucose is stimulated. nih.gov However, while ozone exposure can increase the apoplastic concentration of sinapoyl malate (B86768), another sinapate ester, studies suggest its concentration may be too low to be an effective protectant on its own. nih.gov In bean plants (Phaseolus vulgaris), chronic ozone exposure has been shown to cause a significant reduction in sinapic acid. acs.org
Nutrient Deficiency: Nutrient availability significantly affects the levels of phenolic acids. Nitrogen deficiency, in particular, has a marked effect, leading to increased levels of some phenolic acids. tandfonline.com In barley, the addition of silicon to the growth medium can decrease the level of sinapic acid under normal nutrient conditions and suppress the increase of phenolic acids caused by manganese excess. tandfonline.com Calcium deficiency in broad beans has been linked to an increase in sinapic acid in the seed coats before the appearance of browning symptoms. tandfonline.com
Low Temperature: Exposure to low temperatures can lead to an increase in the accumulation of sinapic acid in some plants. In broccoli microgreens, low-temperature stress resulted in an increase in sinapic acid content. nih.gov This accumulation is part of a broader metabolic adjustment to cope with the stress, which also includes an increase in total phenolics and tannins. nih.gov
| Stress Condition | Plant Species | Observed Effect on Sinapic Acid Derivatives |
| Ozone Exposure | Arabidopsis thaliana | Stimulation of 1-O-sinapoyl glucose synthesis gene transcription. nih.gov |
| Ozone Exposure | Phaseolus vulgaris | Significant reduction of sinapic acid. acs.org |
| Nutrient (N, P) Deficiency | Rice | Increase in various phenolic acids, with nitrogen deficiency showing the most marked effect. tandfonline.com |
| Nutrient (Ca) Deficiency | Broad Bean | Increase of sinapic acid in seed coats. tandfonline.com |
| Low Temperature | Broccoli Microgreens | Increased sinapic acid content. nih.gov |
Role in UV Radiation Protection
Sinapic acid and its esters are widely recognized for their role in protecting plants against the damaging effects of ultraviolet (UV) radiation. nih.govscience.gov These compounds accumulate in the epidermis of leaves and act as a "sunscreen" by absorbing UV-B radiation, thus shielding the photosynthetic machinery and other sensitive cellular components from harm. oup.comresearchgate.net
The biosynthesis of sinapate esters is upregulated in response to UV-B exposure, a process mediated by photoreceptors like UVR8. oup.com This response involves the increased expression of key biosynthetic enzymes, leading to the accumulation of sinapoyl glucose and other sinapate esters. oup.com Mutants unable to synthesize sinapate esters are more sensitive to UV radiation, highlighting the critical protective function of these compounds. oup.com
Interaction with Phytohormone Homeostasis (e.g., Abscisic Acid Metabolism)
Sinapic acid and its derivatives are deeply integrated with phytohormone signaling networks, particularly with abscisic acid (ABA). As previously mentioned, sinapic acid can interfere with ABA homeostasis during seed germination by affecting its catabolism. nih.govscience.gov Specifically, it promotes the conversion of ABA to ABA-glucose ester, a less active form, thereby reducing the inhibitory effect of ABA on germination. nih.govscience.gov
Furthermore, studies have shown that sinapic acid treatment can induce the expression of genes involved in ABA metabolism, such as those encoding abscisic acid glucosyltransferases (UGT71C5, UGT71B6, UGT71B7, UGT71B8). google.com This indicates a complex regulatory relationship where sinapic acid metabolism and ABA signaling are interconnected, allowing the plant to fine-tune its developmental processes in response to internal and external cues. google.com Overexpression of certain transcription factors can also lead to changes in both flavonoid biosynthesis and the levels of phytohormones like jasmonate and salicylate, suggesting a broader crosstalk between phenylpropanoid metabolism and hormone homeostasis. nih.gov
Mutational Analysis of this compound Accumulation (e.g., sng1 Mutants)
The study of plant metabolic pathways is greatly advanced by the analysis of mutants in which specific enzymatic steps are disrupted. In Arabidopsis thaliana, a model organism for plant biology, mutational analysis has been instrumental in elucidating the biosynthesis of sinapate esters, which are major soluble phenylpropanoid secondary metabolites. nih.govnih.gov These compounds, derived from phenylalanine, play roles in UV protection and defense against pathogens. nih.govnih.govnih.gov In wild-type Arabidopsis, the primary sinapate ester that accumulates in vegetative tissues is sinapoylmalate. nih.gov The biosynthesis of sinapoylmalate involves the intermediate formation of 1-O-sinapoyl-D-glucose, also known as this compound or sinapoylglucose. wikipedia.orgnih.gov This intermediate is formed from sinapic acid and UDP-glucose. wikipedia.orgresearchgate.net
To understand this pathway, researchers have identified and characterized mutants that accumulate the sinapoylglucose intermediate. A key example is the sinapoylglucose accumulator 1 (sng1) mutant of Arabidopsis. nih.gov These mutants were identified through screening for plants with altered metabolite profiles. nih.gov While wild-type plants primarily store sinapoylmalate in their leaves, sng1 mutants accumulate sinapoylglucose instead. nih.govresearchgate.net
Detailed research findings on sng1 mutants have revealed the following:
Biochemical Defect : Plants homozygous for the sng1 mutation lack detectable activity of the enzyme sinapoylglucose:malate sinapoyltransferase. nih.gov This enzyme is responsible for the final step in sinapoylmalate synthesis, which involves transferring the sinapoyl group from sinapoylglucose to malate. nih.govwikipedia.org
Genetic Basis : The gene defective in sng1 mutants was cloned and found to encode a serine carboxypeptidase-like (SCPL) protein. nih.gov This was a significant discovery, as it demonstrated that a protein from this family could function as an acyltransferase (transferring an acyl group) rather than a hydrolase (cleaving peptide bonds), revealing novel functions for SCPL proteins in plant secondary metabolism. nih.gov The SNG1 enzyme specifically catalyzes a transesterification reaction. nih.gov
Phenotype : The accumulation of sinapoylglucose in sng1 mutants is a recessive trait that segregates as a single Mendelian gene. nih.gov Although these mutants accumulate sinapoylglucose to levels comparable to the sinapoylmalate levels in wild-type plants, they appear less fluorescent under UV light for reasons that are not fully understood. nih.gov
Developmental Regulation : Studies comparing wild-type and sng1 seedlings have shown that the biosynthesis of sinapic acid esters is developmentally regulated. In sng1 mutant seedlings, the accumulation of these esters is delayed. nih.gov
Gene Cluster : The SNG1 gene (At2g22990) is part of a tandem cluster of five highly similar SCPL genes on chromosome 2. oup.com Further analysis of deletion mutants has shown that other genes in this cluster also encode sinapoylglucose-dependent acyltransferases, which are involved in producing other sinapoylated compounds, such as sinapoylated anthocyanins. oup.com
The analysis of sng1 and related mutants provides a clear example of how genetic defects can lead to the accumulation of a specific metabolic intermediate, in this case, this compound. This has been crucial for identifying the genes and enzymes responsible for the steps in the sinapate ester biosynthetic pathway. nih.govoup.com
Data Table: Metabolite Accumulation in Wild-Type vs. sng1 Mutant Arabidopsis
| Plant Genotype | This compound (Sinapoylglucose) Level | Sinapoylmalate Level | Defective Enzyme |
| Wild-Type | Low / Intermediate | High | None |
| sng1 Mutant | High (Accumulated) | Deficient / Undetectable | Sinapoylglucose:malate sinapoyltransferase |
Advanced Analytical Methodologies for Sinapic Acid O Glucoside
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating sinapic acid O-glucoside from complex mixtures such as plant extracts. Various high-performance liquid chromatography (HPLC) methods are tailored to achieve efficient separation and reliable quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the determination of sinapic acid derivatives in various samples, including canola extracts. nih.gov This technique allows for the separation of phenolic compounds through a gradient elution system, typically involving a C18 reversed-phase column. nih.govnih.gov The mobile phase often consists of a mixture of water, methanol (B129727), and an acidifying agent like o-phosphoric acid to ensure sharp peak shapes. nih.gov
Quantification is achieved by monitoring the chromatogram at a specific wavelength where the compound exhibits maximum absorbance, which for sinapic acid derivatives is typically around 320-330 nm. nih.govresearchgate.net The method's validity is established through parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govpensoft.netpensoft.net For instance, in the analysis of sinapoyl glucose, the detection and quantification limits have been reported as 0.40 µg/mL and 0.80 µg/mL, respectively, with excellent linearity (R² > 0.99) over a wide concentration range. nih.gov
| Parameter | Value/Condition | Reference |
|---|---|---|
| Technique | HPLC-DAD | nih.gov |
| Elution | Gradient system (water-methanol-ο-phosphoric acid) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection Wavelength | 330 nm | nih.gov |
| LOD (Sinapoyl Glucose) | 0.40 µg/mL | nih.gov |
| LOQ (Sinapoyl Glucose) | 0.80 µg/mL | nih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) hyphenated with Mass Spectrometry (MS)
Ultra-Performance Liquid Chromatography (UPLC), often hyphenated with Mass Spectrometry (MS), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 µm). acs.orgresearchgate.net UPLC-MS/MS is a powerful tool for the identification and analysis of sinapic acid derivatives in plant extracts. acs.orgekb.eg
A typical UPLC separation is performed on a sub-2 µm column, such as a Waters ACQUITY UPLC HSS T3 (1.8 µm), using a gradient elution with a mobile phase of methanol and water. acs.org The hyphenation with tandem mass spectrometry (e.g., a XEVO TQD triple quadrupole instrument) allows for the sensitive detection and structural confirmation of compounds like sinapic acid-3-O-glucoside based on their specific mass-to-charge ratios and fragmentation patterns. ekb.eg The high resolution of UPLC can separate isomeric forms of the compound, which can then be identified by the mass spectrometer. researchgate.net
| Parameter | Value/Condition | Reference |
|---|---|---|
| Technique | UPLC-ESI-MS/MS | acs.orgekb.eg |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | acs.org |
| Mobile Phase | Gradient of Methanol and Water | acs.org |
| Flow Rate | 200 µL/min | acs.org |
| MS Instrument | XEVO TQD triple quadrupole | ekb.eg |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | ekb.eg |
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Complex Mixtures
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a technique that separates molecules based on their hydrodynamic radius, or size in solution. libretexts.org This method is particularly useful for the initial fractionation of complex mixtures like crude plant extracts, separating large polymers from smaller molecules. libretexts.orgsemanticscholar.org In the context of phenolic compounds, SE-HPLC can be used to separate different classes of polyphenols. semanticscholar.orgpan.olsztyn.pl
One study successfully employed SE-HPLC with a TSK G2000SWXL column to separate phenolic compounds from rapeseed extract. pan.olsztyn.pl The mobile phase consisted of 45% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA). pan.olsztyn.pl While the main peaks were identified as sinapine (B1681761) and sinapic acid, other resolved peaks were tentatively identified as esters or glycosides of sinapic acid, demonstrating the utility of this method for screening and purifying sinapic acid derivatives from a complex matrix before further analysis by other techniques. pan.olsztyn.pl
Spectrometric Techniques for Structural Elucidation and Confirmation
While chromatography separates the compounds, spectrometry provides the detailed structural information necessary for unequivocal identification.
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly tandem MS (MS/MS), is indispensable for the structural confirmation of this compound. The technique provides information on the molecular weight and characteristic fragmentation patterns of the molecule. When analyzing 1-O-sinapoyl-beta-D-glucose in negative ionization mode, the molecule is characterized by a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 385. researchgate.net
The most significant diagnostic information comes from the MS/MS spectrum. Upon fragmentation, the glycosidic bond breaks, leading to the loss of the glucose moiety (162 Da). This results in a highly characteristic product ion at m/z 223, which corresponds to the deprotonated sinapic acid aglycone. researchgate.netresearchgate.net This specific fragmentation is a key identifier for sinapic acid glycosides in complex samples analyzed by LC-MS/MS. researchgate.netresearchgate.net
| Ion | Description | Observed m/z | Reference |
|---|---|---|---|
| [M-H]⁻ | Deprotonated molecular ion of this compound | 385.1139 | researchgate.net |
| [M-H-162]⁻ | Product ion after loss of glucose moiety | 223.0606 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule, including the determination of its stereochemistry and conformation. nih.gov While MS can confirm the presence of sinapic acid and a hexose (B10828440) unit, NMR is required to definitively establish the exact attachment point of the sugar, its anomeric configuration (α or β), and the full structure of the aglycone. acs.orgnih.gov
The structure of sinapic acid glucosyl ester has been verified by NMR spectroscopy. researchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, and HMBC) is used. nih.gov For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It would show a correlation between the anomeric proton of the glucose moiety and the carbonyl carbon of the sinapic acid, unequivocally proving the ester linkage and its location. nih.gov This level of detail, which is critical for distinguishing between isomers, cannot be obtained by mass spectrometry alone. nih.govnih.gov
Extraction, Isolation, and Biotechnological Production of Sinapic Acid O Glucoside
Conventional and Advanced Extraction Methods from Plant Biomass
Extraction is the initial and one of the most critical stages in isolating sinapic acid O-glucoside. The choice of method depends on factors such as the plant matrix, solvent properties, and the desired efficiency and environmental impact of the process.
Conventional solvent extraction, also known as solid-liquid extraction (SLE), is a foundational technique for recovering phenolic compounds from plant biomass. researchgate.netaimspress.com This method relies on the principle of dissolving solutes from the plant matrix into a liquid solvent. aimspress.com The efficiency of this process is influenced by the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio. researchgate.netaimspress.com
Commonly used solvents for extracting phenolic compounds, including sinapic acid derivatives, are methanol (B129727), ethanol (B145695), acetone, and water, often used as aqueous mixtures. core.ac.ukmdpi.com For instance, 70% (v/v) aqueous methanol has been effectively used for extracting phenolic compounds from rapeseed meal. researchgate.net The addition of water to organic solvents can improve the extraction of more polar compounds like glucosides by enhancing the swelling of the plant material. researchgate.net The selection of the solvent is paramount as it affects not only the yield but also the selectivity of the extraction and the requirements for subsequent purification steps. researchgate.net While effective, conventional methods can be time-consuming and may require large volumes of organic solvents. core.ac.uk
To overcome the limitations of conventional methods, several advanced extraction technologies have been developed to intensify the process, often leading to shorter extraction times, reduced solvent consumption, and higher yields. researchgate.netnih.gov
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-intensity acoustic waves (typically >20 kHz) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, thereby accelerating the release of intracellular compounds. mdpi.commdpi.com UAE is noted for its efficiency at lower temperatures, which helps to preserve thermolabile compounds. mdpi.com For example, an optimized UAE procedure for black beans using 64% ethanol for 30 minutes successfully extracted phenolic acids, including sinapic acid. nih.gov In another study, UAE significantly increased the yield of sinapic acid from orange byproducts. mdpi.com Optimal conditions for UAE of phenolics from kale, a member of the Brassicaceae family, were determined to be 80% ethanol for 60 minutes at a frequency of 20 kHz. core.ac.uk
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. researchgate.netnih.gov This rapid, localized heating creates internal pressure that ruptures the cell walls, facilitating the release of target compounds into the solvent. nih.govmdpi.com Key parameters influencing MAE include microwave power, temperature, time, and solvent type. researchgate.net MAE has been shown to be a green extraction method, and its application to rapeseed has been studied for the extraction of sinapic acid derivatives. researchgate.net It is important to control the temperature and duration of MAE, as excessive heat can lead to the degradation of phenolic compounds. researchgate.netfrontiersin.org
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). researchgate.net These conditions keep the solvent in its liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvating power and penetration into the plant matrix. aimspress.comresearchgate.net This results in faster and more efficient extractions compared to conventional methods at atmospheric pressure. researchgate.net The use of pressurized water and ethanol has been explored for extracting phenolic compounds. researchgate.net However, high temperatures (e.g., 200°C) used in PLE can potentially cause degradation of sinapic acid derivatives. frontiersin.org
Enzyme-Assisted Extraction (EAE): EAE involves the use of specific enzymes, such as cellulases, pectinases, and xylanases, to break down the plant cell wall components (cellulose, pectin, hemicellulose). acs.orgresearchgate.net This enzymatic hydrolysis increases cell wall permeability, leading to a more efficient release of intracellular compounds into the extraction solvent under milder conditions. researchgate.netresearchgate.net For instance, the use of an enzyme cocktail (Depol 740 L) in water at pH 7 and 50°C effectively recovered sinapic acid from mustard bran by hydrolyzing its esterified form, sinapine (B1681761). researchgate.net The choice of enzyme and the reaction conditions (pH, temperature, time) are critical for maximizing the extraction yield. acs.org
| Technology | Principle | Key Advantages | Example Plant Source for Sinapic Acid/Derivatives |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced time and temperature, higher yields | Orange by-products, Black beans, Mustard seed meal mdpi.commdpi.comnih.govmdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes localized heating and cell rupture | Fast, reduced solvent use, efficient | Rapeseed, Mentha sp. researchgate.netmdpi.com |
| Pressurized Liquid Extraction (PLE) | Solvents at high temperature and pressure enhance solvation | Fast, efficient, low solvent volume | Rapeseed meal, Pomegranate peel frontiersin.orgresearchgate.net |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components | High specificity, mild conditions, eco-friendly | Mustard bran, Capparis spinosa fruit acs.orgresearchgate.net |
Solvent-Based Extraction Approaches
Purification and Isolation Strategies for High Purity
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of purification and isolation steps are necessary to obtain this compound with high purity.
Liquid-liquid partitioning, or solvent extraction, is a fundamental purification step used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically a polar solvent (like water) and a non-polar organic solvent. aimspress.comscribd.com This technique is effective for the initial fractionation of the crude extract. For instance, partitioning with a non-polar solvent such as n-hexane can be used to remove lipids and other non-polar impurities. nih.gov Subsequently, partitioning with solvents of increasing polarity, such as ethyl acetate, can separate phenolic compounds from more polar substances like sugars and organic acids. aimspress.commdpi.com
Chromatography is the cornerstone of purification for achieving high-purity compounds. mdpi.com It separates molecules based on their differential distribution between a stationary phase and a mobile phase. chromtech.com
Adsorption and Column Chromatography: This is a widely used preparative technique for fractionating crude extracts. allen.in The extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through it. allen.in Compounds are separated based on their affinity for the adsorbent; those with stronger adsorption move more slowly down the column. allen.in Common adsorbents for purifying phenolic compounds include:
Silica Gel: A polar adsorbent used in normal-phase chromatography. allen.inacs.org
Polyamide Resin: Effective for separating phenolic compounds through hydrogen bonding interactions. nih.gov
Sephadex LH-20: A size-exclusion and adsorption gel used for separating small organic molecules like flavonoids and phenolic acids. researchgate.netacs.org
MCI GEL® CHP20P: A porous polymer resin used in reversed-phase medium-pressure liquid chromatography (MPLC) for purifying phenolic glycosides. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is often the method of choice. mdpi.com This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, providing high resolution and separation efficiency. mdpi.com Reversed-phase HPLC (RP-HPLC), with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water mixtures), is most commonly used for purifying phenolic compounds. mdpi.comacs.org By collecting the fraction corresponding to the retention time of this compound, the compound can be isolated with very high purity. mdpi.com
| Technique | Stationary Phase Example | Separation Principle | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel, Polyamide, Sephadex LH-20 | Differential adsorption and/or size exclusion | Initial fractionation of crude extract researchgate.netacs.orgnih.gov |
| Medium-Pressure Liquid Chromatography (MPLC) | MCI GEL® CHP20P | Adsorption/partitioning under moderate pressure | Purification of phenolic glycosides from fractions nih.gov |
| Preparative HPLC | Reversed-Phase C18 | High-resolution partitioning based on polarity | Final isolation of high-purity compounds mdpi.comacs.org |
Membrane filtration is a pressure-driven separation technology that uses porous membranes to separate molecules based on size, shape, and charge. wur.nl Techniques like ultrafiltration (UF) can be employed in the purification process. UF membranes can retain large molecules like proteins and polysaccharides while allowing smaller molecules like this compound to pass through. wur.nl This method can be used as a pre-purification step to clarify the extract or to fractionate compounds based on their molecular weight, thereby reducing the load on subsequent chromatographic steps. wur.nl In some applications, electro-separation using membranes has been investigated to remove charged phenolic acids from protein extracts. wur.nl
Adsorption and Chromatographic Purification
Biotechnological and Synthetic Approaches for Enhanced Production
The production of this compound, specifically 1-O-sinapoyl-β-D-glucose, can be enhanced through modern biotechnological and synthetic strategies. These approaches aim to overcome the limitations of direct extraction from plant sources, which can be low in yield and dependent on environmental conditions. nih.gov Methods involving genetic engineering of plants and in vitro chemical or enzymatic synthesis offer more controlled and potentially higher-yielding alternatives.
Genetic engineering of plants presents a promising avenue for increasing the in vivo accumulation of sinapic acid glucosides. This strategy focuses on manipulating the expression of key genes in the phenylpropanoid pathway, particularly those encoding UDP-glycosyltransferases (UGTs), which are responsible for the glycosylation of sinapic acid. mdpi.com
The primary enzyme catalyzing the formation of 1-O-sinapoyl-β-D-glucose is sinapate 1-glucosyltransferase (SGT), which transfers a glucose moiety from UDP-glucose to sinapic acid. qmul.ac.ukwikipedia.org This enzyme is a member of the large UGT superfamily in plants. mdpi.com Research has shown that modifying the expression of specific UGTs can alter the metabolic flux towards the synthesis of sinapic acid esters.
Key research findings in this area include:
Overexpression of UGT72 Family Genes: In Arabidopsis thaliana, members of the UGT72 family have been identified as being involved in monolignol glycosylation. mdpi.com Studies have shown that the overexpression of UGT72E3 leads to a notable accumulation of sinapic acid glucoside, demonstrating a direct link between the expression of this specific glycosyltransferase and the target compound's production. mdpi.com
Manipulation of Downstream Pathways: Another approach involves modifying the pathways that use sinapic acid glucoside as a substrate. For instance, to increase levels of disinapoyl esters in Arabidopsis, a sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) was overexpressed in a mutant line (sng1-6) that accumulates sinapoyl glucose. nih.gov This manipulation, while aimed at a different final product, relies on the available pool of sinapoyl glucose and demonstrates how its accumulation can be influenced by engineering downstream enzymatic steps. nih.gov
These genetic strategies highlight the potential to create plant varieties that serve as bio-factories for producing enhanced levels of this compound.
Table 1: Examples of Genetic Engineering Approaches Affecting Sinapic Acid Glucoside Levels
| Plant Model | Genetic Modification | Outcome | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Overexpression of UGT72E3 | Accumulation of sinapic acid glucoside | mdpi.com |
Beyond in planta production, chemical and enzymatic methods provide in vitro pathways for synthesizing this compound. These routes offer high control over reaction conditions and product purity.
Enzymatic Synthesis
Enzymatic synthesis utilizes isolated or recombinant enzymes to catalyze the glycosylation of sinapic acid. This approach benefits from the high specificity and mild reaction conditions characteristic of enzymatic reactions.
The key enzyme in this process is UDP-glucose:sinapic acid glucosyltransferase (SGT or USAGT). gcirc.orgplos.org This enzyme has been isolated and characterized from various plant sources, including Brassica napus (rapeseed) and Daucus carota (purple carrot). gcirc.orgplos.orgresearchgate.net The reaction involves the transfer of glucose from an activated sugar donor, UDP-glucose, to the carboxyl group of sinapic acid, forming an ester bond. researchgate.net
Recombinant Enzyme Systems: Researchers have successfully expressed plant UGTs in microbial hosts like Escherichia coli. For example, a glucosyltransferase from sweet potato, IbGT1 (UGT84A20), when expressed in E. coli, was shown to effectively convert sinapic acid into its glucose ester. scilit.com This whole-cell biocatalyst system demonstrated the potential for scalable production. scilit.com
Transglycosylation: Alternative enzymatic methods, such as transglycosylation, have also been explored. Rutinase from tartary buckwheat has been used to transfer a rutinoside moiety (a disaccharide) from rutin (B1680289) to sinapic acid, creating a novel sinapic acid rutinoside. acs.org While not producing a simple glucoside, this demonstrates the broader potential of using various glycosidases for creating sinapic acid glycosides.
Table 2: Characterized Glucosyltransferases for this compound Synthesis
| Enzyme | Source Organism | Substrates | Optimal pH | Reference |
|---|---|---|---|---|
| Sinapate 1-glucosyltransferase (SGT) | Brassica napus | Sinapic acid, UDP-glucose | 6.0 | gcirc.org |
| UDP-glucose: sinapic acid glucosyltransferase (DcUSAGT1) | Daucus carota | Sinapic acid, UDP-glucose | 7.0 | plos.org |
Chemical Synthesis
Direct chemical synthesis provides a route to this compound that is independent of biological systems. A total synthesis of 1-O-sinapoyl-β-D-glucose has been reported. nih.govresearchgate.net The process typically involves multiple steps with protection and deprotection of reactive functional groups to ensure the correct bond is formed.
A representative synthesis strategy involves:
Protection of Glucose: The hydroxyl groups of a glucose derivative (e.g., a thioglycoside) are protected, often using acetyl groups.
Activation of Sinapic Acid: The carboxyl group of sinapic acid is activated, for instance, by converting its acetylated form into an acyl chloride. researchgate.net
Coupling Reaction: The protected glucose is reacted with the activated sinapic acid derivative to form the desired ester linkage.
Deprotection: The protecting groups on the glucose and sinapic acid moieties are removed to yield the final product, 1-O-sinapoyl-β-D-glucose. researchgate.net
Future Research Directions and Translational Perspectives Non Clinical
In-depth Elucidation of Specific Molecular Signaling Pathways
The broader class of sinapic acid derivatives has been shown to possess antioxidant and anti-inflammatory properties. ontosight.airesearchgate.net However, the precise molecular signaling pathways modulated by sinapic acid O-glucoside remain largely uncharacterized. Future research should focus on identifying its specific cellular targets and downstream effects. For instance, studies on its parent compound, sinapic acid, have indicated interactions with pathways such as NF-κB and MAPK, which are crucial in inflammatory responses. nih.govacs.org Investigating whether this compound exerts similar or distinct effects on these pathways would be a significant step forward. Furthermore, exploring its potential to influence pathways related to oxidative stress, such as the SIRT3/SOD2 signaling pathway, could reveal novel mechanisms of action. nih.gov
Research into the anti-inflammatory activity of related compounds has identified potential targets like iNOS and COX-2. acs.orgacs.org Molecular docking studies could predict the binding affinity of this compound to these and other key proteins, providing a rationale for more targeted biochemical and cellular assays. acs.org Understanding how the glucose moiety affects its interaction with cellular receptors and enzymes compared to sinapic acid itself is a critical area for investigation. ontosight.ai
Development of Novel Analytical Standards and Reference Materials
The availability of high-purity analytical standards and certified reference materials is fundamental for accurate quantification and identification of this compound in various matrices. lgcstandards.comsigmaaldrich.combiomall.incarlroth.com While standards for sinapic acid are commercially available, the development of robust and accessible standards for its glucosylated form is crucial for advancing research. sigmaaldrich.com This includes the synthesis and thorough characterization of this compound, ensuring its chemical identity and purity. lgcstandards.combiomall.inpharmaffiliates.com
Establishing standardized analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), for the routine analysis of this compound is also essential. acs.orgunc.edu This will enable researchers to accurately measure its concentration in plant extracts, food products, and other biological samples, facilitating studies on its biosynthesis, metabolism, and bioactivity.
Optimization of Sustainable Biotechnological Production Systems
This compound is naturally found in plants, often as an intermediate in the biosynthesis of other compounds like sinapoyl malate (B86768) and sinapine (B1681761). nih.govnih.govgoogle.comresearchgate.net However, extraction from natural sources can be inefficient and unsustainable. Therefore, developing biotechnological production systems offers a promising alternative.
This could involve the use of microbial cell factories, such as Escherichia coli, engineered to express specific glucosyltransferases. nih.gov For example, a glucosyltransferase from sweet potato (IbGT1) has been shown to convert sinapic acid into its glucose ester. nih.gov Further research could focus on identifying and characterizing more efficient enzymes, such as UDP-glucose:sinapic acid glucosyltransferases (USAGT), which catalyze the formation of 1-O-sinapoylglucose. researchgate.net Metabolic engineering strategies could be employed to optimize the flux through the phenylpropanoid pathway, leading to increased production of sinapic acid and its subsequent glucosylation. nih.govnih.govmdpi.com This includes understanding and manipulating the genes involved in the biosynthesis of its precursors. nih.govnih.gov
| Organism/System | Enzyme/Gene | Product | Potential for Production |
| Escherichia coli | IbGT1 (glucosyltransferase from sweet potato) | Sinapoyl glucose | Demonstrated bioconversion of sinapic acid. nih.gov |
| Arabidopsis thaliana | UGT84A2 (UDP-glucosyltransferase) | 1-O-sinapoylglucose | Key enzyme in the biosynthesis of sinapoylated compounds. nih.gov |
| Purple Carrot (Daucus carota) | DcUSAGT (UDP-glucose:sinapic acid glucosyltransferase) | 1-O-β-sinapoylglucose | Serves as an acyl donor for anthocyanin acylation. researchgate.net |
Exploration of New Biological Activities and Applications in Non-Human Biological Systems
The biological activities of this compound in non-human systems are an area ripe for exploration. In plants, sinapic acid and its esters are involved in defense mechanisms against pathogens and protection from UV radiation. ontosight.airesearchgate.netresearchgate.net Investigating the specific role of this compound in these processes could lead to applications in agriculture, such as developing crops with enhanced stress resistance.
The antioxidant properties of sinapic acid derivatives suggest potential applications in food preservation. nih.govfrontiersin.org Research could explore the efficacy of this compound as a natural antioxidant to prevent lipid oxidation in food products. nih.gov Furthermore, given the antimicrobial activity of sinapic acid, its O-glucoside derivative could be investigated for similar properties against a range of foodborne pathogens. nih.gov
Q & A
Q. How to integrate this compound data into multi-omics frameworks?
- Integration Approach :
- Pair metabolomic data with transcriptomic profiles (e.g., RNA-seq) to identify regulatory genes.
- Apply pathway enrichment analysis (e.g., MetaboAnalyst) to contextualize biological roles .
Key Considerations for Methodological Rigor
- Statistical Reporting : Always include measures of variability (e.g., standard error) and effect size. Use non-parametric tests for non-normal distributions .
- Reproducibility : Document HPLC gradients, MS parameters, and statistical software versions (e.g., StatGraphics Plus 3.0) .
- Ethical Data Use : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
